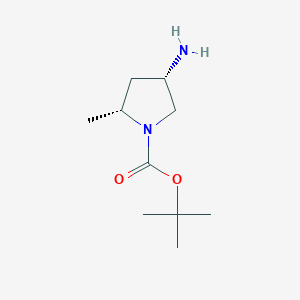

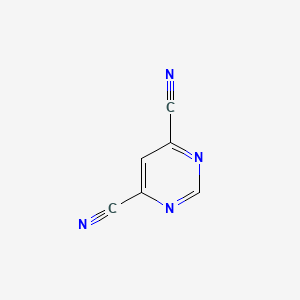

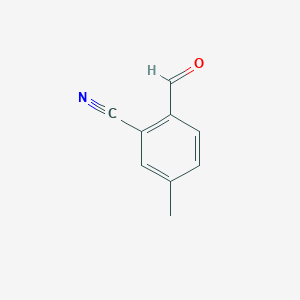

![molecular formula C14H14FN5 B1439344 3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204296-66-1](/img/structure/B1439344.png)

3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been found to have antimicrobial activity . It’s part of a class of heterocycles known as pyrazolo[3,4-d]pyrimidines, which are known for their synthetic versatility and effective biological activities .

Antitumor and Antileukemia Activity

Pyrazolo[3,4-d]pyrimidine derivatives, which include this compound, have been found to possess antitumor and antileukemia activity . This makes them potential candidates for cancer treatment.

Adenosine Receptor Antagonists

These compounds have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists . This means they could potentially be used in the treatment of conditions related to these receptors.

Neuroprotective and Anti-neuroinflammatory Agents

Research has shown that triazole-pyrimidine hybrids, which include this compound, have promising neuroprotective and anti-inflammatory properties . They have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Antiviral Activity

Pyrimidine and its derivatives have been proven to have antiviral activity . This suggests that this compound could potentially be used in the treatment of viral infections.

Antioxidant Activity

This compound, as a derivative of pyrimidine, has been found to have antioxidant activity . This means it could potentially be used to combat oxidative stress in the body.

Anticancer Activity

In addition to its antitumor and antileukemia activity, this compound has also been found to have anticancer activity . This further strengthens its potential as a candidate for cancer treatment.

Antimicrobial Properties

Hydrazonyl halides, which include this compound, have been shown to be biologically active depending on the nature of the groups on the carbon and nitrogen atoms . Their C-aryl and C-aroyl analogues exhibit antimicrobial properties .

Mecanismo De Acción

Target of Action

The primary targets of 3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in cellular stress responses and inflammatory pathways, respectively .

Mode of Action

3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with their active residues . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, it reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The result of the action of 3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine is the significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the reduced production of NO and TNF-α in LPS-stimulated human microglia cells, and the reduced expression of BIP and cleaved caspase-3 in human neuronal cells .

Action Environment

It is known that the compound’s action can be influenced by the presence of lps, which stimulates human microglia cells

Propiedades

IUPAC Name |

[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN5/c1-8-7-12(18-16)20-14(17-8)13(9(2)19-20)10-3-5-11(15)6-4-10/h3-7,18H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLOGRVTXGRLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

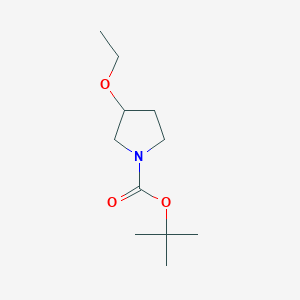

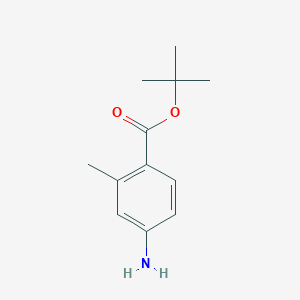

![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1439261.png)

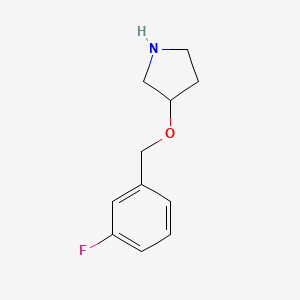

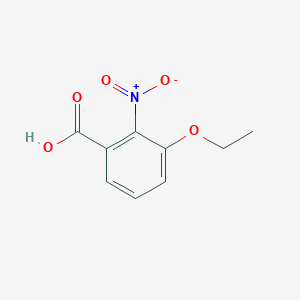

![N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439268.png)

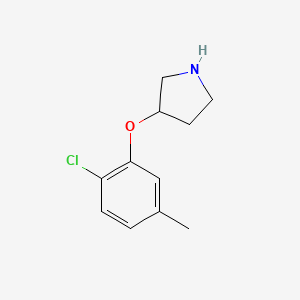

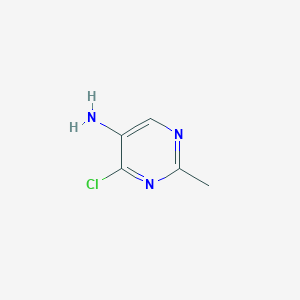

![2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline](/img/structure/B1439269.png)

![[(4-Hydrazinylphenyl)methyl]hydrazine](/img/structure/B1439270.png)